(1H-indol-3-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
1H-indol-3-yl-[4-[(6-methoxy-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-27-15-6-7-19-20(12-15)29-22(24-19)28-14-8-10-25(11-9-14)21(26)17-13-23-18-5-3-2-4-16(17)18/h2-7,12-14,23H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFRLSLHNAJYQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)OC3CCN(CC3)C(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-indol-3-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Synthesis of the Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Coupling Reactions: The indole and benzo[d]thiazole moieties are then linked via a piperidine ring. This step often involves nucleophilic substitution reactions where the piperidine nitrogen attacks an electrophilic carbon on the benzo[d]thiazole ring.
Methanone Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1H-indol-3-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the indole or benzo[d]thiazole rings, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-3-carboxylic acid derivatives, while reduction of the methanone group can produce the corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, (1H-indol-3-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics.
Mechanism of Action
The mechanism of action of (1H-indol-3-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is not fully understood, but it is believed to involve interactions with multiple molecular targets. The indole and benzo[d]thiazole moieties can bind to various receptors and enzymes, potentially modulating their activity. This compound may also interfere with cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Indole-Thiazole Methanones
- Example: (1-Allyl-1H-indol-3-yl)(thiazol-2-yl)methanone (Compound 7, ) Structural Differences: Lacks the piperidine-benzothiazole ether linkage present in the target compound. Instead, it directly connects the indole to a thiazole ring. Synthesis: Prepared via nucleophilic substitution with 93% yield, contrasting with the target compound’s likely multi-step synthesis involving piperidine functionalization .
Cannabinoid Receptor Antagonists
- Example: AM 630 [(6-Iodo-2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl)(4-methoxyphenyl)methanone] () Structural Differences: Features a 4-methoxyphenyl group instead of the benzothiazole-piperidine moiety. The iodine and morpholine substituents enhance receptor selectivity. Activity: AM 630 is a potent CB2 receptor inverse agonist, highlighting how indole-methanone scaffolds can target cannabinoid receptors. The target compound’s benzothiazole may alter selectivity toward non-cannabinoid targets .
Piperidine-Linked Heterocycles
- Example: (1-Ethyl-6-fluoro-1H-indazol-3-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (Compound 19, ) Structural Differences: Replaces the benzothiazole-oxy group with a trifluoromethylphenyl substituent. The indazole core and fluorine substitution enhance metabolic stability. Synthesis: Alkylation with iodoethane achieved 60–70% yields, suggesting similar strategies could apply to the target compound’s piperidine functionalization .
Benzothiazole-Containing Fungicides
- Example: 1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one () Structural Differences: Incorporates a dihydroisoxazole-thiazole-piperidine system instead of the indole-benzothiazole-methanone. Activity: Demonstrates fungicidal properties, implying the target compound’s benzothiazole moiety could contribute to antimicrobial activity, though this remains unverified .
Piperazine vs. Piperidine Scaffolds
- Example: (6-Methoxy-1H-indol-2-yl){4-[3-(propan-2-ylamino)pyridin-2-yl]piperazin-1-yl}methanone () Structural Differences: Utilizes a piperazine ring with a pyridinyl substituent instead of the target’s benzothiazole-oxy-piperidine. Implications: Piperazine’s additional nitrogen may increase solubility, while the target’s piperidine-benzothiazole ether could enhance lipophilicity and membrane permeability .
Structural and Pharmacokinetic Implications
Key Structural Features
Hypothesized Bioactivity
- The methoxy group on benzothiazole could improve solubility compared to halogenated analogs (e.g., AM 630’s iodine) .
Biological Activity
The compound (1H-indol-3-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This compound integrates an indole moiety, a benzo[d]thiazole unit, and a piperidine ring, suggesting diverse pharmacological properties. Understanding its biological activity is crucial for assessing its potential applications in medicinal chemistry.
Structural Features
The structural configuration of the compound is characterized by:
- Indole Moiety : Known for its presence in numerous biologically active compounds.
- Benzo[d]thiazole Unit : Contributes to the compound's pharmacological properties.
- Piperidine Ring : Enhances interactions with biological targets.
Antimicrobial Properties
Research indicates that indole derivatives often exhibit antimicrobial activity. The compound may be effective against various bacterial strains, including:
- Staphylococcus aureus : Exhibited significant inhibition with low minimum inhibitory concentrations (MIC).
- Candida albicans : Demonstrated moderate antifungal activity.
Anticancer Activity
Compounds with similar structural features to (1H-indol-3-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone have shown promise in cancer research:
- Indole and thiazole derivatives are known to inhibit cancer cell proliferation.
- In vitro studies have reported significant antiproliferative effects against various cancer cell lines, suggesting potential as anticancer agents.
Neurological Effects
The piperidine structure implies possible neuropharmacological activity:
- This compound may interact with neurotransmitter systems, influencing neurological functions.
Case Studies
Recent studies have explored the synthesis and biological evaluation of related compounds:
- Antibacterial Activity :
- Cytotoxicity :
- Molecular Docking Studies :
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylindole | Indole derivative | Antimicrobial |
| 4-Methylpiperidine | Piperidine derivative | Neuroactive |
| Benzothiazole derivatives | Thiazole unit | Anticancer |
The precise mechanism of action for (1H-indol-3-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone remains under investigation. However, it is believed to interact with specific biological receptors and enzymes, leading to alterations in cellular processes that can inhibit tumor growth or microbial proliferation.
Q & A
Q. How can researchers validate target engagement in cellular models?
- Methodology :
- Cellular thermal shift assay (CETSA) : Expose cells to the compound (10 μM, 1 hr), lyse, and heat to 37–65°C. Detect stabilized target proteins via Western blot .
- Knockdown/knockout models : Use CRISPR-Cas9 to delete putative targets (e.g., H1 receptor) and assess loss of compound activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
